![molecular formula C10H6N2OS B11896835 Thiazolo[4,5-h]isoquinolin-2(3H)-one CAS No. 35317-84-1](/img/structure/B11896835.png)
Thiazolo[4,5-h]isoquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[4,5-h]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-h]isoquinolin-2(3H)-one typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce the desired thiazolo[4,5-h]isoquinoline derivatives . The reaction conditions often include the use of aromatic aldehydes, which significantly impact the reaction outcome based on their substituents and positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Thiazolo[4,5-h]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学的研究の応用
Thiazolo[4,5-h]isoquinolin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antifungal, and antioxidant activities.
Biological Studies: It is used to study various biological pathways and molecular targets due to its structural complexity and biological activity.
Chemical Synthesis: It is employed in the synthesis of other complex heterocyclic compounds, contributing to the development of new materials and chemicals.
作用機序
The mechanism of action of Thiazolo[4,5-h]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds to Thiazolo[4,5-h]isoquinolin-2(3H)-one include:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrano[2,3-d]thiazole: Exhibits a wide range of medicinal properties, including anticancer and anti-inflammatory activities.
Thiazolo[4,5-b]pyridine: Used in the development of drugs targeting various biological pathways.
Uniqueness
This compound is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in scientific research and drug development.
特性
CAS番号 |
35317-84-1 |
|---|---|
分子式 |
C10H6N2OS |
分子量 |
202.23 g/mol |
IUPAC名 |
3H-[1,3]thiazolo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-3-4-11-5-7(6)9(8)14-10/h1-5H,(H,12,13) |
InChIキー |
QCVWNDFOICKOKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



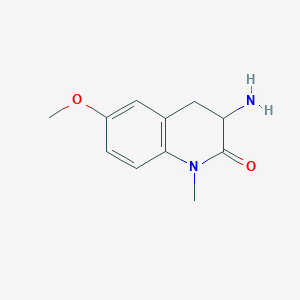
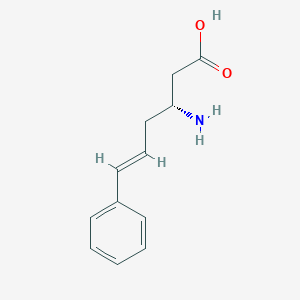
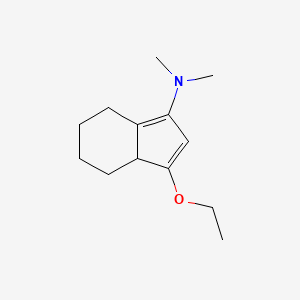

![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
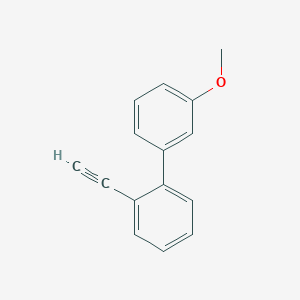

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
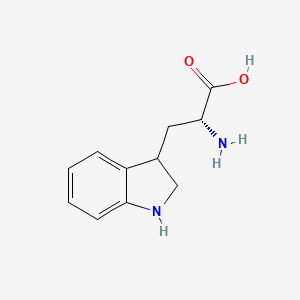

![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
